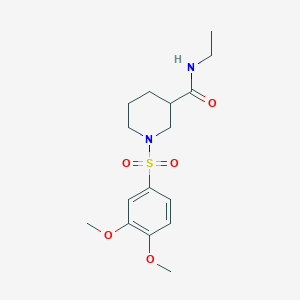
1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzenesulfonyl chloride, which is then reacted with N-ethylpiperidine-3-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone derivative, while reduction could yield a simpler amine compound. Substitution reactions could result in a variety of new compounds with different functional groups.
Scientific Research Applications
1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:
Biology: The compound can be used in studies of cellular processes and interactions, particularly those involving sulfonyl groups.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating certain diseases or conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and responses, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound, with similar reactivity and applications.
N-ethylpiperidine-3-carboxamide: Another related compound, used in similar research and industrial applications.
Uniqueness
Its structure allows for versatile modifications and interactions, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C16H24N2O5S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H24N2O5S/c1-4-17-16(19)12-6-5-9-18(11-12)24(20,21)13-7-8-14(22-2)15(10-13)23-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19) |
InChI Key |
QDCAFRUISUSUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-(6-Methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B11132767.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132775.png)

![1-(3-Methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132797.png)
![N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide](/img/structure/B11132811.png)
![Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132814.png)
![7-Chloro-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132820.png)
![N-(4-methoxyphenyl)-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11132829.png)

![Propan-2-yl ({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate](/img/structure/B11132835.png)
![2-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11132839.png)
![5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11132841.png)
![N-[3-({3-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B11132847.png)

